molecular formula C18H19NO5 B3982725 2-{[2-Hydroxy-3-(2-methylphenoxy)propyl]carbamoyl}benzoic acid

2-{[2-Hydroxy-3-(2-methylphenoxy)propyl]carbamoyl}benzoic acid

Cat. No.: B3982725
M. Wt: 329.3 g/mol
InChI Key: PRGIEBLSBPFZBD-UHFFFAOYSA-N
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Description

2-{[2-Hydroxy-3-(2-methylphenoxy)propyl]carbamoyl}benzoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Hydroxy-3-(2-methylphenoxy)propyl]carbamoyl}benzoic acid typically involves multiple steps. One common method starts with the reaction of 2-methylphenol with epichlorohydrin to form 2-(2-methylphenoxy)propan-1-ol. This intermediate is then reacted with phosgene to produce 2-(2-methylphenoxy)propyl chloroformate. Finally, the chloroformate is reacted with anthranilic acid to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-Hydroxy-3-(2-methylphenoxy)propyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidation of the hydroxyl group can yield 2-{[2-Keto-3-(2-methylphenoxy)propyl]carbamoyl}benzoic acid.

    Reduction: Reduction of the carbonyl group can produce 2-{[2-Hydroxy-3-(2-methylphenoxy)propyl]carbinol}benzoic acid.

    Substitution: Electrophilic substitution on the aromatic ring can result in products like 2-{[2-Hydroxy-3-(4-bromo-2-methylphenoxy)propyl]carbamoyl}benzoic acid.

Scientific Research Applications

2-{[2-Hydroxy-3-(2-methylphenoxy)propyl]carbamoyl}benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-Hydroxy-3-(2-methylphenoxy)propyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carbamoyl groups can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The aromatic ring can also participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(2-methylphenoxy)propanoic acid
  • 2-Methyl-2-(4-methylphenoxy)propanoic acid
  • 2-Hydroxy-3-methylbutyric acid

Uniqueness

2-{[2-Hydroxy-3-(2-methylphenoxy)propyl]carbamoyl}benzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[2-hydroxy-3-(2-methylphenoxy)propyl]carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-12-6-2-5-9-16(12)24-11-13(20)10-19-17(21)14-7-3-4-8-15(14)18(22)23/h2-9,13,20H,10-11H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGIEBLSBPFZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CNC(=O)C2=CC=CC=C2C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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